Antischistosomal Activity: Requirement of the 5-Nitro-2-vinylfuran Moiety
A comparative study of 3-(5-nitro-2-furyl)-substituted propionic, acrylic, and propiolic acid derivatives against Schistosoma mansoni in mice revealed that the 5-nitro-2-vinylfuran system is essential for antischistosomal activity. While amides of 3-(5-nitro-2-vinylfuryl) acrylic acid exhibited high activity, compounds lacking the vinyl group, such as those with saturated propionic acid or propiolic acid linkers, were inactive or substantially less active [1]. This establishes a clear structural requirement for the vinyl moiety, directly implicating Furan, 2-ethenyl-5-nitro- and its derivatives as privileged scaffolds in this therapeutic context.
| Evidence Dimension | Antischistosomal activity (in vivo efficacy in mice infected with Schistosoma mansoni) |
|---|---|
| Target Compound Data | High activity observed for 3-(5-nitro-2-vinylfuryl) acrylic acid amides; the necessity for a 5-nitro-2-vinylfuran system was demonstrated [1]. |
| Comparator Or Baseline | Corresponding amides of 3-(5-nitro-2-furyl) propionic acid and 3-(5-nitro-2-furyl) propiolic acid (lacking the vinyl group) |
| Quantified Difference | Qualitative: Vinyl-containing compounds were active; saturated or triple-bond containing analogs were inactive or substantially less active. |
| Conditions | In vivo mouse model of Schistosoma mansoni infection; evaluation of toxicity, short-term antischistosomal effects, and long-term parasite survival. |
Why This Matters
For antiparasitic drug discovery programs targeting schistosomiasis, the presence of the 5-nitro-2-vinylfuran moiety is non-negotiable for activity, making Furan, 2-ethenyl-5-nitro- a mandatory starting material or pharmacophoric reference.
- [1] Hulbert, P. B., Bueding, E., & Robinson, C. H. (1973). Structure and antischistosomal activity in the nitrofuran series. Requirement for a 5-nitro-2-furyl-vinyl moiety based on comparison of 3-(5-nitro-2-furyl)-substituted propionic, acrylic, and propiolic acid derivatives. Journal of Medicinal Chemistry, 16(1), 72–78. https://doi.org/10.1021/jm00259a020 View Source
